molecular formula C21H17NO4 B491891 Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 794552-29-7

Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

Cat. No. B491891
CAS RN: 794552-29-7
M. Wt: 347.4g/mol
InChI Key: WJMQRRBYCNLMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate, also known as C-1311, is a synthetic compound that has been extensively studied for its potential therapeutic applications. C-1311 belongs to the class of indolizine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and viral replication. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit the activity of multiple enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Biochemical and Physiological Effects:
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit a wide range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-viral activities. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been found to reduce the production of pro-inflammatory cytokines and inflammatory prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In addition, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its potent anti-proliferative, anti-inflammatory, and anti-viral activities, which make it a promising candidate for the development of novel therapeutics for various diseases. Another advantage of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities for pre-clinical and clinical studies.
One of the limitations of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its potential toxicity, which needs to be carefully evaluated in pre-clinical and clinical studies. Another limitation of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer, inflammation, and viral infection. Another direction is to evaluate its efficacy and safety in pre-clinical and clinical studies for the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate may improve its bioavailability and efficacy in vivo. Finally, the identification of structure-activity relationships and the synthesis of analogs of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate may lead to the discovery of more potent and selective derivatives with improved therapeutic properties.

Synthesis Methods

The synthesis of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate involves a multi-step process that starts with the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with ethyl acetoacetate in the presence of a base to form the corresponding ethyl ester. This is followed by the cyclization of the ester with 2,3-dichloro-1,4-naphthoquinone in the presence of a Lewis acid to yield the indolizine core. The final step involves the esterification of the carboxylic acid group of the indolizine with isopropyl alcohol to form the propan-2-yl ester of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate.

Scientific Research Applications

Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy.
In inflammation research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
In viral infection research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit potent anti-viral activity against a wide range of viruses, including HIV, HCV, and HSV. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.

properties

IUPAC Name

propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11(2)26-21(25)16-15-10-12(3)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQRRBYCNLMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

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